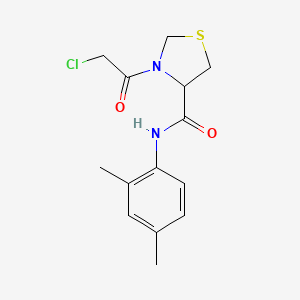![molecular formula C21H21NO4S2 B2923600 Methyl 3-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate CAS No. 1923107-95-2](/img/structure/B2923600.png)
Methyl 3-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfonyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the thiophene-2-carboxylate as the core structure. The sulfonyl amine group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine. The methylbenzyl group can be added via a Friedel-Crafts alkylation reaction. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Friedel-Crafts alkylation or acylation reactions typically use aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
Methyl 3-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism by which Methyl 3-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonyl amine group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate
- Methyl 3-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}furan-2-carboxylate
- Methyl 3-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}pyrrole-2-carboxylate
Uniqueness
This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to furan or pyrrole analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors.
Properties
IUPAC Name |
methyl 3-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-15-4-8-17(9-5-15)14-22(19-12-13-27-20(19)21(23)26-3)28(24,25)18-10-6-16(2)7-11-18/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFXYBQUSTXEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=C(SC=C2)C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2923517.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-ethoxyacetamide](/img/structure/B2923520.png)
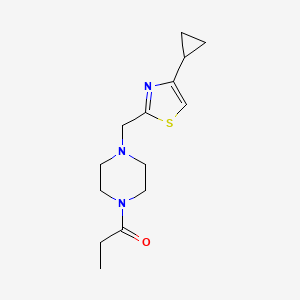
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2923523.png)
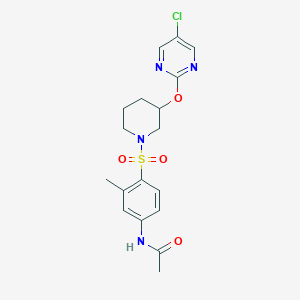
![4-[2-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2923527.png)
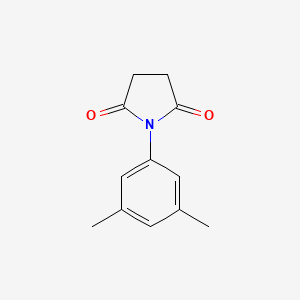
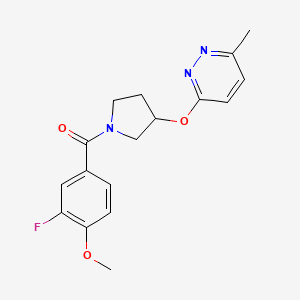
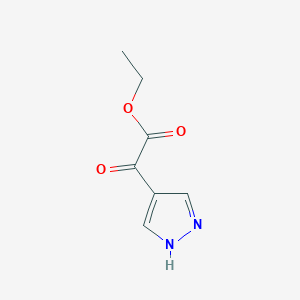
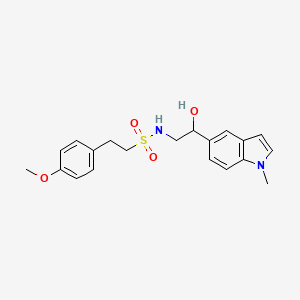
![N-[(4-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2923535.png)
![2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one](/img/structure/B2923537.png)
![ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2923539.png)
